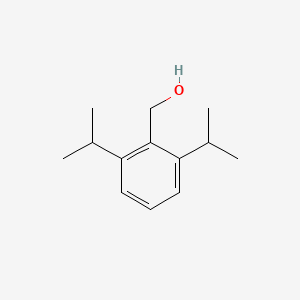

2,6-Diisopropylbenzyl alcohol

概要

説明

2,6-Diisopropylbenzyl alcohol is a useful research compound. Its molecular formula is C13H20O and its molecular weight is 192.30 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

化学反応の分析

Organometallic Reactions

Grignard-like Addition to Carbonyl Compounds

2,6-Diisopropylbenzyl alcohol undergoes deprotonation with BuLi to form a carbanion intermediate, which reacts with benzaldehyde to yield diastereomeric alcohols. The reaction proceeds via a stereoselective addition mechanism, favoring the aS,R/aR,S diastereomer as the major product .

Reaction Details

| Parameter | Value/Description |

|---|---|

| Reagent | BuLi (1.3 equiv.) |

| Temperature | 173 K |

| Solvent | THF |

| Product Yield | 78% |

| Diastereomeric Excess | 69% |

| Major Diastereomer | aS,R/aR,S |

This reaction highlights the compound’s ability to participate in organolithium-mediated nucleophilic additions, with steric bulk from the diisopropyl groups potentially influencing stereoselectivity .

Oxidation Reactions

Copper-Catalyzed Aerobic Oxidation

While direct data for this compound is limited, analogous benzyl alcohols oxidize to benzaldehyde under copper catalysis. For example, a Cu complex with potassium carbonate particles achieves ~23% benzaldehyde yield under O₂ at 80°C . The steric hindrance from diisopropyl groups may reduce oxidation efficiency compared to unsubstituted benzyl alcohol.

Palladium-Catalyzed Oxidation

Pd nanoparticles supported on carbon oxidize benzyl alcohol via alkoxy intermediates, producing benzaldehyde and toluene. The mechanism involves:

-

Adsorption of benzyl alcohol on Pd surfaces.

-

Formation of benzylic alkoxy species.

-

Decomposition to benzaldehyde or toluene .

For substituted derivatives like this compound, steric effects may favor aldehyde formation over dehydrogenation to toluene.

Oxidative Esterification

Ionic Liquid-Catalyzed Esterification

Benzyl alcohol undergoes oxidative esterification with ethanol in the presence of [EMIM] OAc (1-ethyl-3-methylimidazolium acetate), yielding ethyl benzoate. For this compound, the bulky isopropyl groups may hinder catalytic activity, as observed in analogous systems where steric hindrance reduces reaction rates .

Key Mechanistic Insights

-

Synergistic Activation : Hydrogen bonding between the alcohol’s hydroxyl group, the [EMIM] cation, and acetate anion activates the substrate.

-

Rate-Determining Step : Oxidation of the alcohol to an aldehyde intermediate.

-

Product Formation : Subsequent esterification via N-heterocyclic carbene (NHC) catalysis generates esters .

Radical and Oxidative Addition Pathways

Photochemical Oxidation

Substituted benzyl alcohols undergo photochemical oxidation to aldehydes via singlet oxygen-mediated mechanisms. Steric hindrance in ortho-substituted derivatives (e.g., 2,6-diisopropyl groups) often reduces yields compared to para-substituted analogs .

Palladium-Catalyzed Borylation

While not directly observed for this compound, benzyl alcohols react with B₂pin₂ under Pd catalysis to form arylboronates. The oxidative addition of the benzylic C-O bond to Pd(0) is facilitated by Lewis acid interactions with B₂pin₂, though steric bulk may hinder coordination .

Environmental and Atmospheric Chemistry

OH Radical Initiated Oxidation

Benzyl alcohol oxidizes via OH radicals to form hydroxybenzyl aldehyde (HBA) and benzaldehyde. For substituted derivatives, diisopropyl groups may influence branching ratios and secondary oxidation products (e.g., catechol or dihydroxybenzoic acid) .

特性

CAS番号 |

92100-85-1 |

|---|---|

分子式 |

C13H20O |

分子量 |

192.30 g/mol |

IUPAC名 |

[2,6-di(propan-2-yl)phenyl]methanol |

InChI |

InChI=1S/C13H20O/c1-9(2)11-6-5-7-12(10(3)4)13(11)8-14/h5-7,9-10,14H,8H2,1-4H3 |

InChIキー |

XAUDQGPMLGKKCL-UHFFFAOYSA-N |

正規SMILES |

CC(C)C1=C(C(=CC=C1)C(C)C)CO |

製品の起源 |

United States |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。